(R)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
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Overview
Description
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol is an organic compound that features a nitrophenyl group substituted with two methoxy groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol typically involves the nitration of a dimethoxybenzene derivative followed by a reduction process to introduce the ethan-1-ol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from substitution reactions.
Scientific Research Applications
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol can be compared with other nitrophenyl derivatives, such as:
- 4,5-dimethoxy-2-nitrobenzyl alcohol
- 4,5-dimethoxy-2-nitrophenylethanamine
Uniqueness
The uniqueness of (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol lies in its specific stereochemistry and the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H13NO5 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H13NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-6,12H,1-3H3/t6-/m1/s1 |
InChI Key |
KMRZADDYRLREOY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
Origin of Product |
United States |
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